
Toxicological Profile of Chlorantraniliprole in
Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Chlorantraniliprole

Cat. No.: B1668704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mammalian toxicological profile

of chlorantraniliprole, an anthranilic diamide insecticide. The information is compiled from

regulatory assessments and scientific studies, with a focus on quantitative data, experimental

methodologies, and mechanisms of action.

Executive Summary
Chlorantraniliprole exhibits a very low level of toxicity to mammals.[1][2] Its insecticidal

efficacy stems from a highly selective mode of action, targeting insect ryanodine receptors

(RyRs) with significantly greater potency than their mammalian counterparts.[3][4] In mammals,

chlorantraniliprole is characterized by very low acute oral, dermal, and inhalation toxicity.[1]

Repeated-dose studies in various species have identified the liver and adrenal glands as

potential target organs at high dose levels, though without severe adverse effects.

Comprehensive testing has shown no evidence of genotoxicity, carcinogenicity, neurotoxicity,

or adverse effects on reproduction and development at doses relevant to human exposure.

Mechanism of Action
Chlorantraniliprole's primary mode of action is the activation of ryanodine receptors (RyRs),

which are intracellular calcium release channels critical for muscle contraction. In insects, the

binding of chlorantraniliprole to RyRs causes an uncontrolled release of calcium from the

sarcoplasmic reticulum, leading to muscle paralysis and death.
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The low toxicity of chlorantraniliprole in mammals is attributed to its differential selectivity for

insect RyRs, which is reported to be over 350-fold higher than for mammalian RyRs. While it

can act as a weak activator of the mammalian skeletal muscle ryanodine receptor (RyR1) at

high concentrations, its affinity is much lower, providing a wide margin of safety. There are

three RyR isoforms in mammals: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3

(brain and other tissues). Chlorantraniliprole's low affinity for these isoforms underpins its

favorable safety profile in mammalian species.
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Caption: Differential Mechanism of Action of Chlorantraniliprole.
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Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Studies in rats indicate that chlorantraniliprole is rapidly absorbed following oral

administration, with peak plasma concentrations occurring between 5 and 12 hours. The

absorption rate is dose-dependent, decreasing at higher doses. The plasma elimination half-life

ranges from 38 to 82 hours. The absorbed dose is distributed to tissues but shows a low

potential for accumulation. Elimination occurs primarily through the feces, with a smaller portion

excreted in the urine. Metabolism is extensive, with major pathways including hydroxylation.

Toxicological Endpoints
The toxicological profile of chlorantraniliprole has been established through a comprehensive

set of studies conducted in various mammalian species, generally following OECD guidelines.

Acute Toxicity
Chlorantraniliprole exhibits very low acute toxicity across oral, dermal, and inhalation routes

of exposure. In rats, the LD50 values are consistently above the limit doses, placing it in the

lowest toxicity categories.

Table 1: Acute Toxicity of Chlorantraniliprole in Rats

Study Type Species Endpoint Value Reference

Oral Rat LD50
>5,000 mg/kg
bw

Dermal Rat LD50 >5,000 mg/kg bw

Inhalation Rat LC50 (4-hr) >5.1 mg/L

Skin Irritation Rabbit - Non-irritating

Eye Irritation Rabbit -
Non-irritating /

Slightly irritating

| Skin Sensitization | Guinea Pig | - | Not a sensitizer | |
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Repeated-Dose Toxicity (Subchronic and Chronic)
Repeated-dose studies have been conducted in mice, rats, and dogs. The primary non-adverse

effects observed at higher doses include the induction of liver enzymes, leading to increased

liver weight, and microvesiculation of the adrenal cortex in rats.

Table 2: Subchronic Toxicity of Chlorantraniliprole

Study Duration
/ Species

NOAEL
(mg/kg/day)

LOAEL
(mg/kg/day)

Key Findings
at
LOAEL/Higher
Doses

Reference

90-day Oral
(Rat)

1188 (highest
dose tested)

Not
Established

Increased liver
weight (non-
adverse)

90-day Oral

(Mouse)

1135 (males),

1539 (females)
Not Established

Increased liver

weight (non-

adverse)

| 90-day Oral (Dog) | 1164 (males), 1233 (females) | Not Established | Increased liver weight

(non-adverse) | |

Table 3: Chronic Toxicity and Carcinogenicity of Chlorantraniliprole
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Study Duration
/ Species

NOAEL
(mg/kg/day)

LOAEL
(mg/kg/day)

Key Findings
at
LOAEL/Higher
Doses

Reference

18-month Oral
(Mouse)

158 (males),
1155 (females)

935 (males)

Eosinophilic
foci,
hepatocellular
hypertrophy,
increased liver
weight (males)

2-year Oral (Rat)
805 (males),

1076 (females)
Not Established

No adverse

effects observed

| 1-year Oral (Dog) | 1164 (males), 1233 (females) | Not Established | No adverse effects

observed | |

Genotoxicity
Chlorantraniliprole has been tested in a comprehensive battery of in vitro and in vivo

genotoxicity assays. The results have consistently been negative, indicating that the compound

is unlikely to be genotoxic.

Table 4: Genotoxicity Profile of Chlorantraniliprole

Assay Type Test System Result Reference

Bacterial Reverse
Mutation (Ames)

S. typhimurium, E.
coli

Negative

In Vitro Mammalian

Cell Gene Mutation

Chinese Hamster

Ovary (CHO) cells
Negative

In Vitro Chromosomal

Aberration
Human lymphocytes Negative

| In Vivo Mammalian Erythrocyte Micronucleus | Mouse bone marrow | Negative | |
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Carcinogenicity
Long-term carcinogenicity studies in both mice and rats have shown no evidence of treatment-

related tumor induction. Based on these findings, the U.S. EPA has classified

chlorantraniliprole as "Not likely to be Carcinogenic to Humans."

Reproductive and Developmental Toxicity
Chlorantraniliprole has been shown to have no adverse effects on reproductive function or

fetal development in mammals, even at very high doses.

Table 5: Reproductive and Developmental Toxicity of Chlorantraniliprole

Study Type /
Species

NOAEL
(mg/kg/day)

Key Findings Reference

Two-Generation
Reproduction (Rat)

Parental: 1199
(males), 1594
(females)
Offspring: 1199
(males), 1594
(females)

No adverse effects
on fertility,
reproduction, or
offspring
development at the
highest dose
tested.

Developmental (Rat)

Maternal & Fetal:

1000 (highest dose

tested)

No evidence of

maternal toxicity or

teratogenicity.

| Developmental (Rabbit) | Maternal & Fetal: 1000 (highest dose tested) | No evidence of

maternal toxicity or teratogenicity. | |

Neurotoxicity and Immunotoxicity
Specific neurotoxicity studies have not revealed any evidence of neurotoxic effects. An acute

oral neurotoxicity study in rats established a NOAEL of 2,000 mg/kg/day, and a 90-day study

established a NOAEL of 1,313 mg/kg/day, both being the highest doses tested. Similarly,

studies have shown no evidence of immunotoxicity. While the established regulatory view is a
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lack of neurotoxicity, some recent academic studies have suggested that acute exposure in

mice may induce anxiety-like behaviors.

Human Health Risk Assessment
Regulatory agencies have established health-based guidance values for chlorantraniliprole.

The Acceptable Daily Intake (ADI) or chronic Reference Dose (cRfD) is typically derived from

the most sensitive endpoint in chronic animal studies.

Acceptable Daily Intake (ADI) / Chronic Reference Dose (cRfD): 1.58 mg/kg/day

Basis: This value is derived from the NOAEL of 158 mg/kg/day from the 18-month mouse

study, based on liver effects.

Uncertainty Factor: A 100-fold uncertainty factor was applied (10x for interspecies

extrapolation and 10x for intraspecies variation).

Acute Reference Dose (ARfD): An ARfD has been deemed unnecessary by regulatory

bodies due to the very low acute toxicity of the compound.

Experimental Protocols
The toxicological evaluation of chlorantraniliprole was conducted following standardized

international guidelines, primarily those established by the Organisation for Economic Co-

operation and Development (OECD).

Chronic Toxicity / Carcinogenicity Study (Based on
OECD 452)
This study evaluates the effects of long-term, repeated exposure to a substance.

Test System: Typically conducted in rodents (e.g., rats, mice).

Group Size: At least 20 animals per sex per dose group.

Dose Levels: A minimum of three dose levels plus a concurrent control group. The highest

dose is selected to induce some evidence of toxicity but not significant mortality.
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Administration: Daily administration (e.g., in the diet) for a major portion of the animal's

lifespan (e.g., 24 months for rats, 18 months for mice).

Observations: Include daily clinical observations, weekly body weight and food consumption

measurements, periodic hematology and clinical chemistry, and ophthalmoscopy.

Pathology: At termination, all animals undergo a full necropsy. A comprehensive

histopathological examination is performed on all organs and tissues from the control and

high-dose groups, and on any gross lesions and target organs from all other groups.

Animal Selection
(e.g., Rats, 20/sex/group)

Acclimation
(min. 5 days)

Daily Dosing
(e.g., 18-24 months)

- Control Group
- Low Dose
- Mid Dose
- High Dose

In-Life Monitoring
- Clinical Signs (Daily)

- Body Weight (Weekly)
- Food Consumption (Weekly)
- Clinical Pathology (Periodic)

Throughout Study Terminal Sacrifice Gross Necropsy
(All Animals)

Histopathology
(Control, High Dose,

& Target Organs)

Data Analysis &
Report Generation

Click to download full resolution via product page

Caption: General Workflow for a Chronic Toxicity/Carcinogenicity Study.

Two-Generation Reproductive Toxicity Study (Based on
OECD 416)
This study is designed to assess effects on all phases of the reproductive cycle.

Test System: The rat is the preferred species.

Group Size: Sufficient animals to yield at least 20 pregnant females per group.

Dose Levels: At least three dose levels plus a concurrent control.
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Administration: The test substance is administered continuously to the parental (P)

generation before mating, during mating, gestation, and lactation. Dosing is continued for the

first-generation (F1) offspring from weaning through their maturation, mating, and the

weaning of the second-generation (F2) offspring.

Endpoints: Evaluation includes parental clinical signs, body weight, and food consumption.

Reproductive endpoints include mating and fertility indices, gestation length, and parturition

observations. Offspring are evaluated for viability, sex ratio, body weight gain, developmental

landmarks, and any abnormalities. At termination, a full necropsy and histopathology of

reproductive organs are performed.

In Vitro Bacterial Reverse Mutation (Ames) Test (Based
on OECD 471)
This assay is a screen for the potential of a substance to cause gene mutations.

Test System: Utilizes several strains of Salmonella typhimurium and Escherichia coli with

pre-existing mutations that render them unable to synthesize an essential amino acid (e.g.,

histidine or tryptophan).

Procedure: Bacteria are exposed to the test substance at several concentrations, both with

and without an exogenous metabolic activation system (S9 fraction from rat liver).

Evaluation: A positive result is indicated by a significant, dose-related increase in the number

of "revertant" colonies (bacteria that have mutated back to a state where they can synthesize

the essential amino acid) compared to the negative control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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